molecular formula C18H18Cl3N3O B13122610 1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride

1'-(2,4-Dichlorobenzyl)spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one hydrochloride

Cat. No.: B13122610
M. Wt: 398.7 g/mol
InChI Key: APFQFERCOLTQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride typically involves multiple steps, including cyclization and spiro-annulation reactions. The process often starts with the preparation of key intermediates, such as substituted piperidines and pyrrolopyridines, followed by their coupling under specific conditions to form the spirocyclic core. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2,4-Dichlorobenzyl)spiro[piperidine-4,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-onehydrochloride is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18Cl3N3O

Molecular Weight

398.7 g/mol

IUPAC Name

1'-[(2,4-dichlorophenyl)methyl]spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-2'-one;hydrochloride

InChI

InChI=1S/C18H17Cl2N3O.ClH/c19-13-4-3-12(14(20)10-13)11-23-15-2-1-7-22-16(15)18(17(23)24)5-8-21-9-6-18;/h1-4,7,10,21H,5-6,8-9,11H2;1H

InChI Key

APFQFERCOLTQKR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC=N3)N(C2=O)CC4=C(C=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.